molecular formula C14H22N4O B1288978 N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide CAS No. 262368-30-9

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B1288978
CAS No.: 262368-30-9
M. Wt: 262.35 g/mol
InChI Key: LBWNQLVDYPNHAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide typically involves the reaction of 4-aminophenylacetic acid with N-methylpiperazine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control ensures consistent product quality and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an anti-cancer agent, particularly in breast cancer research.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation. The compound may also interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(4-morpholinophenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(4-aminophenyl)-2-(4-ethylpiperazin-1-yl)acetamide

Uniqueness

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to form stable derivatives and its potential as an anti-cancer agent make it a valuable compound in scientific research .

Properties

IUPAC Name

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-16-7-9-18(10-8-16)11-14(19)17(2)13-5-3-12(15)4-6-13/h3-6H,7-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWNQLVDYPNHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620235
Record name N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262368-30-9
Record name N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262368-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.227.268
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZJ8DMN6DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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